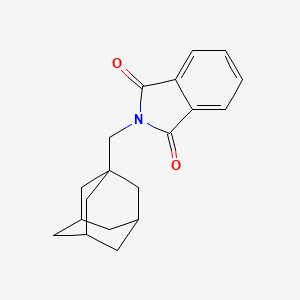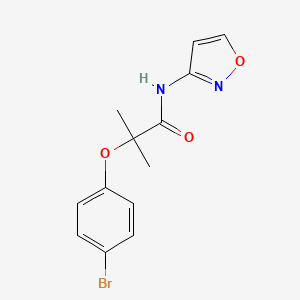![molecular formula C24H27N5O4 B5226420 N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. This compound is commonly referred to as "MPUP" and has been studied extensively for its potential use as a therapeutic agent in various disease models.
Aplicaciones Científicas De Investigación
MPUP has been studied extensively for its potential use in various disease models. It has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties. MPUP has been studied in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to have potential as an anti-cancer agent in various cancer cell lines.
Mecanismo De Acción
The mechanism of action of MPUP is not fully understood, but it is believed to act through multiple pathways. MPUP has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. MPUP has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins. Additionally, MPUP has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression.
Biochemical and Physiological Effects:
MPUP has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in the brain, protect against neuronal damage, and inhibit tumor growth. MPUP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, MPUP has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPUP in lab experiments is its potential as a therapeutic agent in various disease models. MPUP has been shown to have anti-inflammatory, neuroprotective, and anti-tumor properties, which make it a promising candidate for further study. However, one limitation of using MPUP in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for the study of MPUP. One direction is the further investigation of its potential as a therapeutic agent in various disease models. Another direction is the study of its mechanism of action and potential targets. Additionally, the development of more cost-effective synthesis methods for MPUP could make it more accessible for further study. Finally, the study of MPUP in clinical trials could provide valuable information on its safety and efficacy in humans.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties and potential biomedical applications. Its anti-inflammatory, neuroprotective, and anti-tumor properties make it a promising candidate for further study as a therapeutic agent in various disease models. The future directions for the study of MPUP include further investigation of its potential as a therapeutic agent, study of its mechanism of action and potential targets, development of more cost-effective synthesis methods, and study in clinical trials.
Métodos De Síntesis
The synthesis of MPUP involves the reaction of 1-(phenoxyacetyl)-4-piperidinone with 1H-pyrazol-5-amine, followed by the reaction of the resulting intermediate with 2-methoxyaniline and isocyanate. The final product is obtained after purification using column chromatography. This synthesis method has been optimized to produce high yields of pure MPUP.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-[2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyrazol-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-32-21-10-6-5-9-20(21)26-24(31)27-22-11-14-25-29(22)18-12-15-28(16-13-18)23(30)17-33-19-7-3-2-4-8-19/h2-11,14,18H,12-13,15-17H2,1H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGECPDSSHSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5226343.png)
![1-(4-chlorophenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5226346.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5226351.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)

![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)